Technical Master File: 8-Methoxy-1,4-dioxaspiro[4.5]decane
Technical Master File: 8-Methoxy-1,4-dioxaspiro[4.5]decane
The following technical guide is structured as a high-level Master File for researchers and process chemists. It prioritizes actionable protocols, mechanistic insight, and application context over generic descriptions.
[1]
Executive Summary
8-Methoxy-1,4-dioxaspiro[4.5]decane (also known as 4-methoxycyclohexanone ethylene ketal) acts as a pivotal "masked" intermediate in the synthesis of spirocyclic pharmaceuticals.[1] Its value lies in the orthogonal stability of the ketal and methyl ether functionalities.[1] The ethylene ketal protects the ketone from nucleophilic attack during harsh transformations (e.g., Grignard additions, reductions), while the methoxy group at the C8 position (C4 of the original cyclohexane) provides a stable, lipophilic handle often retained in final drug candidates to modulate metabolic stability and blood-brain barrier (BBB) permeability.
This compound is a primary precursor for Cathepsin S inhibitors and 5-HT1A receptor agonists , where the rigid spiro-core directs pharmacophores into specific spatial orientations unavailable to flexible alkyl chains.[1][2]
Chemical Constitution & Stereochemistry
The molecule features a spiro-junction at C5, connecting a rigid cyclohexane ring to a 1,3-dioxolane ring.[1]
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Spiro-Conformation: The cyclohexane ring typically adopts a chair conformation.[1] The 1,3-dioxolane ring is puckered.[1]
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Stereoisomerism: The methoxy group at C8 can exist in axial or equatorial orientations relative to the rigid spiro-center.[1]
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Thermodynamic Preference: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions, though commercial preparations often exist as diastereomeric mixtures (cis/trans) unless stereoselectively synthesized.
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Numbering: The spiro carbon is C5. The oxygens are at 1 and 4.[1][2] The methoxy substituent is at C8.[1]
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| Property | Value |
| Molecular Weight | 172.22 g/mol |
| LogP (Predicted) | ~0.8 (Lipophilic, BBB permeable) |
| Boiling Point | ~95–100°C @ 0.07 mmHg (Extrapolated) |
| Density | ~1.08 g/mL |
| Appearance | Clear, colorless viscous oil |
Synthesis & Manufacturing Protocols
Two primary routes exist: Direct Ketalization (Industrial) and Functionalization of the Spiro-Alcohol (Lab Scale).
Method A: Direct Ketalization (Scale-Up Preferred)
This method is preferred for bulk synthesis due to the availability of 4-methoxycyclohexanone.[1]
Reaction Logic: This is a reversible condensation controlled by entropy and water removal. Benzene or Toluene is used as an azeotropic solvent to drive the equilibrium forward via a Dean-Stark trap.[1]
Protocol:
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Charge: A reaction vessel is charged with 4-methoxycyclohexanone (1.0 eq), ethylene glycol (1.2–1.5 eq), and p-toluenesulfonic acid (PTSA) (0.05 eq) as the catalyst.
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Solvent: Suspend in Toluene (10 volumes).
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Reflux: Heat to reflux (110°C) with vigorous stirring. Connect a Dean-Stark apparatus to continuously remove the water/toluene azeotrope.[1]
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Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC. The disappearance of the ketone peak indicates completion (typically 4–12 hours).
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Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃ (to neutralize PTSA) followed by brine.
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Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Distillation under reduced pressure yields the pure ketal.[1]
Method B: Methylation of 1,4-Dioxaspiro[4.5]decan-8-ol
Used when the alcohol precursor is readily available or when specific stereochemistry of the alcohol is established prior to methylation.[1]
Protocol:
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Activation: Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF or DMF under N₂ atmosphere.
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Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Allow H₂ evolution to cease (approx. 30 min).
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Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.
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Reaction: Warm to room temperature and stir for 2–4 hours.
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Quench: Carefully quench with saturated NH₄Cl solution.
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Isolation: Extract with Et₂O or EtOAc. The product is obtained after drying and concentration.[1][2][3]
Visualization: Synthesis Pathways
Figure 1: Dual synthetic pathways for 8-Methoxy-1,4-dioxaspiro[4.5]decane showing the convergent industrial and laboratory routes.
Reactivity Profile & Stability
Acid Sensitivity (The "De-masking" Switch)
The 1,3-dioxolane ring is highly sensitive to aqueous acid. This property is exploited to regenerate the ketone after downstream transformations are complete.[1]
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Conditions: 1N HCl or 5% H₂SO₄ in THF/Water at RT.
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Mechanism: Protonation of the ketal oxygen
Ring opening Formation of hemiketal Collapse to ketone. -
Precaution: Avoid acidic workups if the ketal must be preserved.
Ether Stability
The C8-methoxy ether is chemically robust.[1] It withstands:
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Basic conditions: (NaOH, KOH, NaH).
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Reductive conditions: (LiAlH₄, H₂/Pd-C).
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Oxidative conditions: (Jones reagent, PCC).
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Cleavage: Demethylation requires harsh Lewis acids (e.g., BBr₃ at -78°C), which would likely also degrade the ketal.
Applications in Medicinal Chemistry
The 8-methoxy-1,4-dioxaspiro[4.5]decane scaffold is a "privileged structure" in drug design, particularly for CNS targets.[1]
5-HT1A Receptor Agonists
Researchers utilize the spiro-decane core to position arylpiperazine moieties.[1][4][5] The methoxy group mimics neurotransmitter features or occupies hydrophobic pockets in the receptor.[1]
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Mechanism: The spiro-ring restricts conformational freedom, reducing the entropic penalty of binding to the G-protein coupled receptor (GPCR).[1]
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Example Workflow:
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Deprotection: Convert 8-methoxy-1,4-dioxaspiro[4.5]decane
4-methoxycyclohexanone. -
Reductive Amination: React ketone with an arylpiperazine using NaBH(OAc)₃.
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Result: High-affinity 5-HT1A ligand.
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Cathepsin S Inhibitors
Inhibitors of Cathepsin S (implicated in autoimmune disorders) often require a lipophilic, bulky group to fill the S2 or S3 pocket of the enzyme. The spiro-decane system provides this bulk while the methoxy group tunes solubility.[1]
Visualization: Drug Discovery Workflow
Figure 2: The role of the title compound as a precursor in the synthesis of CNS-active pharmaceutical ingredients.
Analytical Characterization
To validate the identity of synthesized material, the following spectroscopic signals are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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δ 3.90–3.95 ppm (s, 4H): Ethylene ketal protons (–O–CH₂–CH₂–O–). Distinctive singlet or tight multiplet.
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δ 3.35 ppm (s, 3H): Methoxy singlet (–OCH₃).
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δ 3.10–3.20 ppm (m, 1H): Methine proton at C8 (CH–OCH₃).
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δ 1.50–1.90 ppm (m, 8H): Cyclohexane ring methylene protons.
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¹³C NMR (CDCl₃, 100 MHz):
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Mass Spectrometry (GC-MS):
Safety & Handling
-
Hazards: Classified as Irritant (Xi).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ketal is stable, but prolonged exposure to moisture and heat can induce slow hydrolysis.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound has moderate water solubility and lipophilicity.[1]
References
-
BenchChem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (Accessed 2026).[6][8] Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 567096, 8-Methoxy-1,4-dioxaspiro[4.5]decane.[1] (Accessed 2026).[6][8] Link
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European Journal of Medicinal Chemistry. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.[1][4] (2017).[4] Link
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Google Patents. Preparation method of 4-methoxycyclohexanone (CN105152884A).[1] (Accessed 2026).[6][8] Link
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Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane. (Accessed 2026).[6][8] Link
Sources
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- 4. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. PubChemLite - 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 7. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
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